molecular formula C15H17N3O2S B2476785 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1208814-44-1

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2476785
CAS RN: 1208814-44-1
M. Wt: 303.38
InChI Key: BVXCBHMMNMTBPR-UHFFFAOYSA-N
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Description

“(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the use of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU). The mixture is stirred for 4 hours at 40°C until the reaction is completed .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallographic data. For example, the crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, C12H15NO3, has been reported .

Scientific Research Applications

Antitumor Activity

The title compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.

Kinase Inhibition

Pyrrolidine derivatives have shown promise as kinase inhibitors. For instance, compounds containing a pyrrolidin-1-yl moiety exhibited nanomolar activity against CK1γ and CK1ε . The chiral moiety in these derivatives may influence their kinase inhibition properties, suggesting avenues for optimization.

Selective Androgen Receptor Modulators (SARMs)

Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by modifying the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives . Investigating the pharmacokinetic profile and fine-tuning the structure could lead to potent SARMs with improved therapeutic properties.

Crystallographic Studies

The crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone has been elucidated, providing valuable insights into its molecular arrangement and intermolecular interactions . Such studies contribute to our understanding of its properties and potential applications.

properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-14(21-17-16-10)15(19)18-8-7-12(9-18)11-3-5-13(20-2)6-4-11/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXCBHMMNMTBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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